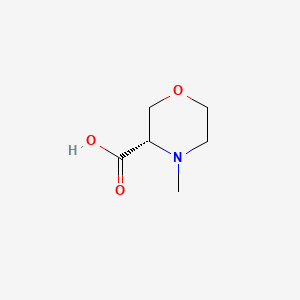

(S)-4-methylmorpholine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-methylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCXUSBLNCTAJP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCOC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 4 Methylmorpholine 3 Carboxylic Acid and Its Derivatives

Stereoselective Synthesis Approaches for Chiral Morpholine (B109124) Carboxylic Acids

The creation of the chiral morpholine ring system with defined stereochemistry at the C3 position is a key challenge. Several advanced methodologies have been developed to address this, ranging from the use of naturally occurring chiral starting materials to sophisticated catalytic systems.

Chiral Pool Strategy Utilizing Amino Acids (e.g., Serine, Threonine)

The chiral pool strategy is a powerful approach that utilizes readily available and inexpensive enantiomerically pure starting materials, such as amino acids, to synthesize more complex chiral molecules. baranlab.orgelsevierpure.comyoutube.com L-Serine and L-threonine are particularly useful for the synthesis of (S)-morpholine-3-carboxylic acid derivatives due to their inherent stereochemistry and functional groups.

A general approach involves the use of N-protected serine or threonine derivatives. For instance, a polymer-supported synthesis has been reported where immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH serve as the starting materials for creating 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives. nih.govacs.org Subsequent reduction of the dihydrooxazine ring, often achieved during cleavage from the solid support with a reagent like triethylsilane, yields the desired morpholine-3-carboxylic acid scaffold stereoselectively. nih.govacs.org This method allows for the construction of a library of derivatives by varying the substituents introduced on the nitrogen atom.

A simple procedure for preparing chiral N-protected-4-carboxy-1,3-oxazolidine derivatives from serine and threonine has also been described, which provides versatile building blocks for further synthetic elaborations. capes.gov.br

Enzyme-Catalyzed Kinetic Resolution in Enantioselective Pathways

Enzymatic kinetic resolution is a highly effective method for separating enantiomers of a racemic mixture. doi.or.kr This technique relies on the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. mdpi.com

For the synthesis of chiral morpholine carboxylic acids, a racemic ester of the morpholine derivative can be subjected to enzymatic hydrolysis. For example, Candida rugosa lipase (B570770) has been used to selectively hydrolyze the (S)-ester of a morpholine derivative to the corresponding (S)-acid, leaving the (R)-ester largely untouched. researchgate.net This method can provide both enantiomers in high enantiomeric excess. researchgate.net

Phosphotriesterase (PTE) from Pseudomonas diminuta and its variants have also demonstrated high stereoselectivity in resolving chiral phosphoramidate (B1195095) precursors, which can be relevant in the synthesis of certain morpholine-containing prodrugs. nih.govnih.gov The ability to screen enzyme libraries allows for the identification of variants with tailored selectivity for the desired enantiomer. nih.govnih.gov

Palladium-Catalyzed Hydroamination Reactions for Morpholine Construction

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. Intramolecular hydroamination, where an amine adds across a carbon-carbon double bond within the same molecule, provides a direct route to cyclic amines like morpholines.

While the search results did not provide a direct example of palladium-catalyzed hydroamination for the synthesis of (S)-4-methylmorpholine-3-carboxylic acid itself, the general principle is well-established for the synthesis of related structures. berkeley.eduorganic-chemistry.org This approach would typically involve an appropriately substituted amino alcohol with a tethered alkene. The palladium catalyst would facilitate the cyclization to form the morpholine ring. The stereoselectivity of such a reaction would be a critical aspect, often controlled by the use of chiral ligands on the palladium catalyst. The mechanism often involves the formation of a palladium hydride species which adds to the alkene, followed by reductive elimination. berkeley.edu

Palladium catalysis is also utilized in various other ring-forming and modification reactions that can be applied to the synthesis of complex heterocyclic systems. acs.orgnih.gov

Polymer-Supported Synthetic Protocols for Morpholine-3-carboxylic Acid Derivatives

Solid-phase organic synthesis offers several advantages, including the simplification of purification and the potential for automation. This methodology has been successfully applied to the synthesis of morpholine-3-carboxylic acid derivatives. nih.govacs.org

In a typical polymer-supported synthesis, an amino acid like Fmoc-Ser(tBu)-OH is anchored to a solid support, such as a Wang resin. acs.org The synthesis then proceeds through a series of steps, including deprotection, N-alkylation, and N-acylation/sulfonylation, to build the desired morpholine precursor on the resin. The final cyclization and cleavage from the resin are often performed in a single step using an acid, such as trifluoroacetic acid (TFA). nih.govacs.org The inclusion of a reducing agent like triethylsilane in the cleavage cocktail can directly yield the saturated morpholine ring system. nih.govacs.org This approach is versatile and allows for the generation of a library of compounds by varying the building blocks used in the synthetic sequence. acs.orgimtm.cz

| Reagent/Condition | Purpose |

| Fmoc-Ser(tBu)-OH | Chiral starting material immobilized on the solid support. |

| Wang Resin | A common solid support for peptide and small molecule synthesis. |

| NsCl (4-nitrobenzenesulfonyl chloride) | Protection/activation of the amino group. |

| Trifluoroacetic Acid (TFA) | Cleavage of the product from the resin and can mediate cyclization. |

| Triethylsilane (TES) | Reduction of the intermediate dihydrooxazine to the morpholine ring. |

Ring-Opening and Intramolecular Cyclization Strategies (e.g., from Aziridines, Epichlorohydrin)

The construction of the morpholine ring can also be achieved through strategies involving the ring-opening of strained heterocycles like aziridines and epoxides, followed by intramolecular cyclization. researchgate.net

The synthesis of morpholines from aziridines typically involves the nucleophilic ring-opening of the aziridine (B145994) by an alcohol, followed by a subsequent cyclization step to form the morpholine ring. researchgate.netorganic-chemistry.org The stereochemistry of the final product is dependent on the stereochemistry of the starting aziridine and the mechanism of the ring-opening and cyclization reactions.

Epichlorohydrin (B41342) is another versatile building block. nih.gov A one-pot methodology has been developed for the synthesis of triazolyl azido (B1232118) alcohols starting from the oxirane ring-opening of epichlorohydrin, which are then used to create morpholine-fused triazoles. nih.gov This highlights the utility of epichlorohydrin in constructing the core morpholine structure.

Electrophile-induced cyclization of N-allyl-β-aminoalcohols is another effective strategy. For example, treatment of optically pure N-allyl-β-aminoalcohols with bromine can induce cyclization to yield chiral morpholine derivatives. banglajol.info

N-Functionalization Strategies for 4-Methylation and Other Substitutions

Once the morpholine-3-carboxylic acid core is synthesized, the nitrogen at the 4-position can be functionalized. For the target compound, this compound, this involves the introduction of a methyl group.

A common and straightforward method for N-methylation is reductive amination. This can be achieved by reacting the secondary amine of the morpholine ring with formaldehyde (B43269) in the presence of a reducing agent. A documented procedure for the synthesis of 4-methylmorpholine-3-carboxylic acid involves the reaction of morpholine-3-carboxylic acid with aqueous formaldehyde under a hydrogen atmosphere with a palladium on carbon (Pd/C) catalyst.

Reductive Amination for N-Methylation of Morpholine-3-carboxylic Acid

Reductive amination is a highly effective and widely used method for the N-alkylation of amines, valued for its efficiency and control in forming carbon-nitrogen bonds. masterorganicchemistry.com This transformation is particularly useful for the synthesis of this compound from its secondary amine precursor, morpholine-3-carboxylic acid. The process generally involves two key steps: the formation of an intermediate iminium ion from the amine and a carbonyl compound, followed by its reduction to the corresponding alkylated amine. masterorganicchemistry.com

A specific method for the N-methylation of morpholine-3-carboxylic acid involves its reaction with aqueous formaldehyde in the presence of a catalyst. In a documented procedure, morpholine-3-carboxylic acid is treated with formaldehyde, and the resulting intermediate is reduced under a hydrogen atmosphere using 10% palladium on carbon as the catalyst. This reaction proceeds at room temperature over 24 hours to yield 4-methylmorpholine-3-carboxylic acid.

Table 1: Reductive Amination of Morpholine-3-carboxylic Acid

| Reactant | Reagent | Catalyst | Conditions | Product |

|---|

Data sourced from a patented procedure.

This direct approach represents a greener and more sustainable route for producing alkylamines compared to other methods, as it utilizes abundant carboxylic acids as starting materials. rsc.org The use of heterogeneous catalysts like palladium on carbon simplifies product purification, as the catalyst can be easily removed by filtration. google.com Modern variations of this reaction may employ alternative reducing agents like phenylsilane (B129415), catalyzed by zinc acetate, which can offer high functional group tolerance and stereochemical integrity. nih.gov

General N-Alkylation and N-Acylation Methods on the Morpholine Nitrogen

Beyond reductive amination, the nitrogen atom of the morpholine ring can be functionalized through various N-alkylation and N-acylation reactions. These methods are crucial for creating a diverse library of morpholine derivatives for structure-activity relationship (SAR) studies. researchgate.net

N-Alkylation is typically achieved by reacting the morpholine amine with an alkylating agent, such as an alkyl halide or sulfonate, in an SN2 reaction. acsgcipr.org However, controlling the degree of alkylation can be challenging with highly reactive agents. masterorganicchemistry.com Alternative, greener N-methylation strategies have been developed to avoid the use of toxic methyl halides. asianpubs.org These include:

Reaction with Alcohols: The N-methylation of morpholine can be performed with methanol (B129727) over a CuO–NiO/γ–Al₂O₃ catalyst in a gas-solid phase reaction. This method has demonstrated high conversion (95.3%) and selectivity (93.8%) for N-methylmorpholine under optimized conditions. researchgate.net

Reaction with Dimethyl Carbonate (DMC): DMC serves as an environmentally friendly methylating agent. The reaction of morpholine with DMC can produce N-methylmorpholine with high yield and selectivity, with methanol and carbon dioxide as the primary byproducts. asianpubs.orgresearchgate.net

N-Acylation involves the reaction of the morpholine nitrogen with an acylating agent, such as an acyl chloride or an activated carboxylic acid, to form an amide bond. In solid-phase synthesis, N-acylation is a key step. For instance, polymer-supported serine can be N-acylated with various 2-nitrobenzoic acids as part of a multi-step sequence to build complex morpholine structures. researchgate.net The use of coupling agents is common in these transformations. One such agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), is a powerful reagent for condensing carboxylic acids and amines to form amides in a one-step procedure under mild conditions. mdma.ch

Table 2: General N-Alkylation Methods for Morpholine

| Alkylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Methanol | CuO–NiO/γ–Al₂O₃, 220 °C, 0.9 MPa | N-Methylmorpholine | researchgate.net |

Optimization of Reaction Conditions and Yields in Stereoselective Syntheses

Achieving high stereoselectivity and optimizing yields are critical in the synthesis of chiral molecules like this compound. The stereochemistry at the C3 position is crucial for biological activity, necessitating synthetic routes that precisely control this chiral center.

A significant advancement in this area is the use of polymer-supported synthesis. researchgate.netnih.gov This technique starts with an immobilized chiral amino acid, such as Fmoc-Ser(tBu)-OH, which serves as the foundation for the morpholine ring. The synthesis proceeds through a series of steps on the solid support, including N-alkylation and N-acylation. nih.gov A key optimization step involves the cleavage from the resin. The inclusion of triethylsilane (TES) in the trifluoroacetic acid (TFA) cleavage cocktail has been shown to induce a stereoselective reduction, leading to the formation of the morpholine-3-carboxylic acid with a specific configuration at the newly formed C3 stereocenter. researchgate.netnih.gov

The choice of reagents and reaction conditions plays a pivotal role in maximizing yield and stereochemical purity. For instance, in the synthesis of 3-substituted morpholines from aminoalkyne substrates, hydrogen-bonding interactions between the substrate's oxygen atom and the [(S,S)-Ts-DPEN] ligand of a Ruthenium catalyst are crucial for achieving high enantiomeric excess (ee). organic-chemistry.org Iron(III)-catalyzed reactions have also been shown to produce disubstituted morpholines diastereoselectively. organic-chemistry.org

Silane-mediated reductive aminations offer another avenue for optimization, providing excellent stereochemical integrity. nih.gov In one study, the reduction of a tertiary amide in the presence of a secondary amide was achieved with high selectivity by using phenylsilane and Zn(OAc)₂, affording the product in good yield and 97% ee. nih.gov This level of control is essential when synthesizing complex molecules where multiple reactive sites are present.

Table 3: Key Optimization Parameters in Stereoselective Morpholine Synthesis

| Synthetic Approach | Key Reagent/Condition | Outcome | Reference |

|---|---|---|---|

| Polymer-Supported Synthesis | Triethylsilane (TES) in TFA cleavage cocktail | Stereoselective reduction and formation of the C3 chiral center | researchgate.netnih.gov |

| Asymmetric Transfer Hydrogenation | [(S,S)-Ts-DPEN]Ru catalyst | High enantioselectivity (ee) in 3-substituted morpholines | organic-chemistry.org |

Stereochemical Principles and Control in S 4 Methylmorpholine 3 Carboxylic Acid Chemistry

Enantioselective Control in Morpholine (B109124) Ring Formation and Functionalization

Enantioselective synthesis aims to directly produce the desired enantiomer, in this case, the (S)-enantiomer, from achiral or racemic precursors, avoiding the loss of 50% of the material inherent in resolution processes. wikipedia.org The formation of the morpholine ring itself is a key step where stereochemical control can be exerted.

A prominent strategy for the enantioselective synthesis of substituted morpholines involves the SN2-type ring-opening of activated chiral aziridines with haloalcohols. acs.orgnih.gov This method is highly regio- and stereoselective. The process typically begins with a chiral, activated aziridine (B145994), which reacts with a suitable halogenated alcohol in the presence of a Lewis acid catalyst. This nucleophilic attack proceeds via an SN2 mechanism, leading to an inversion of configuration at the carbon center being attacked. The resulting haloalkoxy amine intermediate is then cyclized through a base-mediated intramolecular substitution to form the morpholine ring. acs.org The stereochemical integrity of the initial chiral aziridine is thus transferred to the final morpholine product.

Another powerful approach is the use of polymer-supported synthesis, which can facilitate purification and handling. nih.gov For instance, starting from immobilized Fmoc-Ser(tBu)-OH (a derivative of the amino acid serine), a series of solid-phase reactions can be performed. nih.govresearchgate.net This can include N-alkylation and N-acylation/sulfonylation, followed by cleavage from the resin. The inclusion of a reducing agent like triethylsilane during cleavage can stereoselectively reduce an intermediate, leading to the formation of the morpholine-3-carboxylic acid scaffold with a specific configuration at the newly formed stereocenter. nih.govresearchgate.net

Table 1: Key Strategies for Enantioselective Morpholine Synthesis

| Strategy | Key Steps | Stereochemical Control Mechanism | Reference |

|---|---|---|---|

| Aziridine Ring Opening | 1. Lewis-acid-catalyzed SN2 opening of a chiral aziridine with a haloalcohol. 2. Base-mediated intramolecular cyclization. | SN2 inversion of configuration during nucleophilic attack on the aziridine ring. | acs.org |

| Polymer-Supported Synthesis | 1. Immobilization of a chiral amino acid precursor (e.g., Serine derivative). 2. Solid-phase functionalization. 3. Reductive cleavage from the resin. | The stereocenter from the starting amino acid dictates the initial chirality, and subsequent stereoselective reduction establishes new stereocenters. | nih.gov |

Diastereoselective Synthesis of Substituted (S)-4-Methylmorpholine-3-carboxylic Acid Derivatives

Once the (S)-configured morpholine core is established, further functionalization may be required, potentially introducing new stereocenters. Diastereoselective synthesis controls the stereochemical outcome of these subsequent reactions, yielding a specific diastereomer out of several possibilities.

Substrate-controlled diastereoselection is a common approach, where the existing stereocenter at C3 of the this compound ring directs the approach of incoming reagents. The bulky substituents on the ring will sterically hinder one face of the molecule, forcing the reagent to attack from the less hindered face. For example, in the synthesis of related heterocyclic systems like tetrahydroisoquinolines, a chiral center on a morpholinone derivative can direct subsequent cyclization reactions to produce a single diastereomer. nih.govresearchgate.net This principle is broadly applicable to the functionalization of the pre-formed (S)-morpholine ring.

Cascade reactions, such as tandem Michael additions, can also be employed to build complex, highly substituted cyclic systems with excellent diastereoselectivity. beilstein-journals.orgnih.gov While not directly applied to the target molecule in the provided sources, these methods show how multiple stereocenters can be set in a single, controlled process, often governed by the formation of the most thermodynamically stable product. beilstein-journals.org In the context of this compound, a conjugate addition to a derivative could be designed where the existing chiral center at C3 dictates the stereochemistry of newly formed centers. beilstein-journals.orgnih.gov

A polymer-supported synthesis approach starting from Fmoc-Thr(tBu)-OH (threonine, an amino acid with two chiral centers) can be used to generate morpholine derivatives with defined stereochemistry at both the C3 and C5 positions, demonstrating substrate-controlled diastereoselectivity. nih.gov

Table 2: Principles of Diastereoselective Synthesis

| Principle | Description | Example Application | Reference |

|---|---|---|---|

| Substrate Control | An existing chiral center in the starting material directs the stereochemical outcome of a subsequent reaction. | An (S)-configured morpholine ring sterically guides the addition of a substituent to create a new, specific stereocenter. | nih.govresearchgate.net |

| Cascade Reactions | A sequence of intramolecular reactions sets multiple stereocenters in a single transformation, often with high diastereoselectivity. | A tandem reduction-reductive amination sequence to form substituted tetrahydroquinolines as single diastereomers. | nih.gov |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. | Use of (S)-phenylglycinol-derived imines to direct the addition of Grignard reagents in the synthesis of alkaloids. | nih.gov |

Chiral Resolution Techniques for Morpholine Carboxylic Acid Enantiomers

When an enantioselective synthesis is not feasible or provides low enantiomeric excess, chiral resolution is employed to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its pure (R) and (S) forms. libretexts.org

The most common method for resolving a racemic carboxylic acid, such as morpholine-3-carboxylic acid, is through the formation of diastereomeric salts. wikipedia.orglibretexts.orglibretexts.org This involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine. libretexts.orglibretexts.org This reaction produces a pair of diastereomeric salts, for instance, ((S)-acid·(R)-base) and ((R)-acid·(R)-base). Since diastereomers have different physical properties, they can often be separated by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution first. wikipedia.org After separation, the pure enantiomer of the carboxylic acid can be recovered by treatment with an achiral acid to remove the chiral base. wikipedia.org

Another powerful technique is chiral column chromatography. nih.gov In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This technique is widely used for both analytical determination of enantiomeric purity and for preparative separation. nih.gov

Table 3: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which are then separated based on differences in solubility. | Can be cost-effective for large-scale separations. | Success is unpredictable; requires finding a suitable resolving agent; theoretical maximum yield is 50% without a recycling process. | wikipedia.orglibretexts.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. | Widely applicable to many classes of compounds; high separation efficiency. | Can be expensive, especially for large-scale separations, due to the cost of the CSP. | nih.gov |

Impact of Stereochemistry on Molecular Recognition and Chirality Transfer in Reactions

The specific three-dimensional arrangement of atoms in this compound is crucial for its interaction with other chiral molecules, a phenomenon known as molecular recognition. Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit high stereoselectivity, meaning they will interact with only one enantiomer of a chiral molecule. nih.gov

The concept of chirality-induced spin selectivity (CISS) suggests that electron transmission through chiral molecules is spin-dependent. nih.gov This effect can lead to enantioselective interactions and reactions, where one enantiomer is favored over the other due to spin-related quantum effects. nih.gov This principle helps explain the high degree of specificity observed in many biological processes and chemical reactions involving chiral molecules.

Chirality transfer occurs when a chiral molecule imparts its stereochemical information to a new molecule during a reaction. mdpi.com For example, using a chiral solvent can induce a preferred handedness in a reaction product. mdpi.com In the context of this compound, its defined stereochemistry can influence the stereochemical outcome of reactions in which it participates, either as a reactant, a ligand for a metal catalyst, or a chiral auxiliary. The transfer of chirality is fundamental to asymmetric synthesis, where a small amount of chiral information is used to generate a large quantity of an enantiomerically enriched product. nih.gov

Chemical Reactivity and Functionalization of S 4 Methylmorpholine 3 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of amides and esters, as well as decarboxylation.

The conversion of the carboxylic acid to an amide is a fundamental transformation. Modern synthetic methods often employ catalytic or activated approaches to achieve high yields under mild conditions.

Boric Acid Catalysis: Boric acid and its derivatives have emerged as green, inexpensive, and effective catalysts for the direct amidation of carboxylic acids. orgsyn.orgorgsyn.org The mechanism is thought to involve the formation of an acyloxyboron intermediate, which activates the carboxylic acid toward nucleophilic attack by an amine. nih.gov The reaction typically requires heating to remove water, often with a Dean-Stark apparatus. nih.gov The integrity of stereogenic centers is generally preserved during boric acid-catalyzed amidation, a crucial feature for chiral molecules like (S)-4-methylmorpholine-3-carboxylic acid. orgsyn.org For sterically hindered substrates, the catalytic activity can be enhanced by converting boric acid in-situ into a more active borate (B1201080) ester. orgsyn.orgchemrxiv.org

Triazine-Activated Amidation: Triazine-based reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are highly efficient for amide bond formation. wikipedia.orgnih.gov The reaction proceeds by the carboxylic acid first reacting with DMTMM to form a highly reactive acyl-triazine active ester. wikipedia.org This intermediate is then susceptible to nucleophilic attack by an amine to yield the desired amide product, releasing 4,6-dimethoxy-1,3,5-triazin-2-ol as a byproduct. wikipedia.org This method is often performed at room temperature and is known for its high efficiency. nih.gov The use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in conjunction with a tertiary amine like N-methylmorpholine (NMM) provides a more economical alternative to using pre-formed, isolated DMTMM. nih.gov

Table 1: Comparison of Amidation Methods

| Feature | Boric Acid Catalysis | Triazine-Activated Amidation (DMTMM) |

|---|---|---|

| Reagent Type | Catalyst | Stoichiometric Activating Agent |

| Typical Conditions | High temperature, water removal | Room temperature |

| Byproducts | Water | 4,6-dimethoxy-1,3,5-triazin-2-ol |

| Advantages | Inexpensive, environmentally benign catalyst. orgsyn.org | High yields, mild conditions, fast reaction times. nih.gov |

| Considerations | Requires heat; catalyst efficiency can vary. nih.gov | Stoichiometric use of reagent, cost. nih.gov |

The carboxylic acid can be readily converted to its corresponding ester, a functional group that can serve as a protecting group or be subjected to further transformations.

Esterification: The formation of an ester from this compound can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically with a strong acid like H₂SO₄. masterorganicchemistry.com This is an equilibrium process, and the reaction is driven to completion by using a large excess of the alcohol or by removing water as it forms. masterorganicchemistry.com Alternatively, milder conditions can be employed using coupling agents. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a widely used method that proceeds at room temperature and gives high yields, even for sterically demanding esters. organic-chemistry.orgorgsyn.org Triazine-based reagents like DMTMM can also be used to synthesize esters from carboxylic acids and alcohols. researchgate.net

Hydrolytic Transformations: Esters of this compound can be hydrolyzed back to the parent carboxylic acid. This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. libretexts.org The ester is heated with water in the presence of a strong acid catalyst. The reaction is reversible and an equilibrium is established. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): When an ester is treated with a strong base like sodium hydroxide (B78521) (NaOH), an irreversible reaction occurs to produce the carboxylate salt and the corresponding alcohol. masterorganicchemistry.com The reaction goes to completion because the final step, the deprotonation of the carboxylic acid by the alkoxide byproduct, is energetically very favorable and irreversible. masterorganicchemistry.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and regenerate the neutral carboxylic acid. masterorganicchemistry.com

The removal of the carboxylic acid group via decarboxylation is a significant transformation that results in the formation of 4-methylmorpholine. The ease of this reaction is highly dependent on the reaction conditions and the mechanism involved.

While the thermal decarboxylation of simple aliphatic carboxylic acids is difficult, specific functionalities can facilitate the process. For instance, β-keto acids undergo decarboxylation readily upon heating through a cyclic six-membered transition state. masterorganicchemistry.commasterorganicchemistry.com For an α-amino acid derivative like this compound, the mechanism is different.

Reactivity of the Tertiary Amine Nitrogen in the Morpholine (B109124) Ring

The nitrogen atom in the morpholine ring is a tertiary amine, which imparts both basic and nucleophilic character to the molecule.

As a nucleophile, the tertiary amine nitrogen can react with a variety of electrophiles. A primary example of this reactivity is alkylation. The synthesis of this compound itself involves the reductive amination of morpholine-3-carboxylic acid with formaldehyde (B43269), which is a form of N-methylation.

The tertiary nitrogen can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. libretexts.org This reaction converts the neutral tertiary amine into a positively charged quaternary amine, which significantly alters the physical and chemical properties of the molecule. This type of reaction is fundamental in the synthesis of related compounds; for example, the activating agent DMTMM is prepared by the reaction of N-methylmorpholine (NMM) with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), where the NMM nitrogen attacks the triazine ring, forming a quaternary ammonium salt. wikipedia.org

The tertiary amine is a base and will be protonated in acidic conditions to form its conjugate acid, the (S)-4-methylmorpholinium-3-carboxylic acid cation. The pKa of the conjugate acid of the structurally similar N-methylmorpholine (NMM) is 7.38. wikipedia.org This value provides an estimate for the basicity of this compound.

At low pH (pH < pKa): The nitrogen will be predominantly protonated. This renders the nitrogen non-nucleophilic, preventing it from participating in alkylation or other reactions where it acts as a nucleophile. The positive charge on the nitrogen also exerts an electron-withdrawing inductive effect, which can influence the reactivity of the carboxylic acid group.

At high pH (pH > pKa): The nitrogen will be in its free, neutral form. In this state, it is nucleophilic and can engage in the reactions described in section 4.2.1.

Zwitterionic Form: Around physiological pH, the molecule can exist as a zwitterion, with a protonated amine (positive charge) and a deprotonated carboxylate group (negative charge).

Control of pH is therefore a critical tool in directing the reactivity of this compound. For instance, to perform an esterification on the carboxylic acid without interference from the amine, one might work under strongly acidic conditions (Fischer esterification), where the amine is protonated and non-nucleophilic. masterorganicchemistry.com Conversely, to alkylate the nitrogen, basic conditions would be required to ensure the nitrogen is in its free base form.

Table 2: Influence of pH on the Dominant Species and Reactivity

| pH Range | Dominant Species | Amine Reactivity | Carboxylic Acid Reactivity |

|---|---|---|---|

| pH < 2 | Cationic (protonated amine, neutral acid) | Non-nucleophilic (protonated) | Can undergo acid-catalyzed reactions |

| 2 < pH < 7.4 | Zwitterionic (protonated amine, deprotonated carboxylate) | Non-nucleophilic (protonated) | Carboxylate is a poor electrophile |

| pH > 7.4 | Anionic (neutral amine, deprotonated carboxylate) | Nucleophilic (free base) | Carboxylate requires activation for reactions |

Ring-Opening and Ring-Expansion/Contraction Reactions of the Morpholine Core

The stability of the morpholine ring is considerable; however, under specific conditions, it can undergo reactions that alter the cyclic structure. These include opening the ring to form acyclic products or rearranging the atoms to form larger or smaller ring systems.

Ring-Opening Reactions

The cleavage of the morpholine ring, an unstrained cyclic amine, typically requires activation to break the stable C-C or C-O bonds. Recent methodologies have demonstrated that N-alkylated morpholines can undergo selective ring-opening. For instance, a visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in N-aryl morpholine derivatives has been developed. google.com This method utilizes a photocatalyst and oxygen in an organic solvent under blue or white light irradiation to yield formylated aminoethyl formates. google.com While this has been demonstrated on N-aryl morpholines, the principles could potentially be adapted for N-alkyl morpholines like this compound.

Another approach involves the use of difluorocarbene transfer agents, which can induce the ring-opening of N-alkyl substituted cyclic amines. nih.gov For example, (S)-(+)-citronellyl morpholine has been successfully ring-opened using this method. nih.gov This suggests that the N-methyl group in this compound could facilitate a similar transformation. The reaction proceeds through a difluoromethylation of the nitrogen, leading to the cleavage of an adjacent C-C bond.

In some cases, the N-alkylation of morpholine at high temperatures can lead to ring-opening as a side reaction. For example, during the N-methylation of morpholine with methanol (B129727) over a CuO–NiO/γ–Al₂O₃ catalyst, ring-opening was observed at temperatures exceeding 220 °C. researchgate.net

Ring-Expansion Reactions

The expansion of the morpholine ring to a seven-membered 1,4-oxazepine (B8637140) ring has been documented. One notable example involves the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions. This reaction yields not only the expected substitution product but also a significant amount of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.org The mechanism is proposed to proceed through neighboring group participation, where the nitrogen atom displaces the chloride to form a bicyclic aziridinium (B1262131) cation intermediate. This intermediate is then attacked by the nucleophile at one of the methylene (B1212753) carbons of the aziridinium ring, leading to the expanded seven-membered ring. rsc.org

Given the structural similarity, it is conceivable that a derivative of this compound, for instance, a 2-halomethyl derivative, could undergo a similar ring expansion.

Interactive Table: Analogous Ring-Expansion Reactions of Morpholine Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Yield (%) |

| 4-Benzyl-3-chloromethylmorpholine | Sodium phenoxide, N,N-Dimethylformamide, 100 °C, 2h | 4-Benzyl-3-phenoxymethylmorpholine and 4-Benzyl-6-phenoxy-1,4-oxazepane | 25 and 40 respectively |

Ring-Contraction Reactions

The contraction of the six-membered morpholine ring is less common and generally requires more specialized reaction pathways. Often, ring contractions are driven by the formation of a more stable or strained ring system through rearrangements. wikipedia.orgetsu.edu General mechanisms for ring contraction include rearrangements involving cationic intermediates, such as the Wagner-Meerwein rearrangement, or photochemical processes like the Wolff rearrangement. etsu.edu There is currently a lack of specific literature examples for the ring contraction of the morpholine core itself. However, it is a theoretical possibility under conditions that could, for example, generate a cationic center adjacent to the ring or through other specialized rearrangement reactions.

Regioselective Functionalization of the Morpholine Ring System

Regioselective functionalization allows for the modification of specific positions on the morpholine ring, which is crucial for synthesizing derivatives with desired properties. For this compound, functionalization can be directed towards the carboxylic acid group, the nitrogen atom, or the C-H bonds of the ring.

The carboxylic acid group at the C3 position is a prime site for a variety of chemical transformations. For instance, N-Boc-morpholine-3-carboxylic acid has been used in decarboxylative conjugate addition reactions. acs.org This reaction, mediated by visible light photoredox catalysis, effectively removes the carboxylic acid group and forms a new carbon-carbon bond at the C3 position. acs.org This demonstrates that the carboxylic acid can act as a traceless activation group for the regioselective alkylation of the morpholine ring at this position.

Furthermore, the synthesis of various morpholine-3-carboxylic acid derivatives has been achieved through polymer-supported methods. nih.gov These methods allow for the stereoselective formation of N-acylmorpholines, indicating that both the nitrogen and the carboxylic acid group can be selectively manipulated. nih.gov

The functionalization of C-H bonds presents another avenue for regioselective modification. While direct C-H functionalization of this compound is not explicitly documented, related systems offer insights. For example, visible light photoredox catalysis has been employed for the direct γ-C(sp³)-H alkylation of carboxylic acid derivatives. nih.gov This type of reaction is typically directed by an amide group and proceeds via a 1,5-hydrogen atom transfer. While this has not been shown for morpholines specifically, it highlights a potential strategy for functionalizing the C5 position of the morpholine ring in an appropriately modified derivative of this compound.

Interactive Table: Examples of Regioselective Functionalization of Morpholine-3-Carboxylic Acid Analogs

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| N-Boc-morpholine-3-carboxylic acid | Methyl acrylate, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, K₂HPO₄, DMSO, Blue LEDs, rt, 12h | Methyl 3-(morpholin-3-yl)propanoate (Boc protected) | 94 |

Role of S 4 Methylmorpholine 3 Carboxylic Acid As a Chiral Building Block in Advanced Organic Synthesis

Utilization in Peptide and Peptidomimetic Synthesis

The incorporation of non-natural amino acids into peptide sequences is a cornerstone strategy in the development of peptidomimetics—molecules designed to mimic natural peptides but with enhanced properties such as improved stability against enzymatic degradation and better bioavailability. (S)-4-methylmorpholine-3-carboxylic acid serves as a constrained cyclic amino acid analogue. Its defined stereochemistry and conformationally restricted morpholine (B109124) ring can be used to introduce specific turns or rigid structures into a peptide backbone, which is crucial for modulating biological activity.

The design of peptidomimetics often involves replacing standard amino acids, like proline, with synthetic analogues to achieve a desired three-dimensional arrangement of pharmacophore elements. The structure of this compound, being a cyclic secondary amino acid, makes it a suitable candidate for such modifications. Its integration into a peptide chain via standard amide bond formation can enforce specific secondary structures, a critical factor in designing molecules that can effectively interact with biological targets like receptors or enzymes. While the direct incorporation of this specific methylated derivative is not extensively documented in publicly available literature, the use of similar morpholine- and thiomorpholine-carboxylic acid scaffolds in solid-phase synthesis highlights the established potential for this class of compounds in generating peptide-like molecules.

| Feature | Implication in Peptidomimetic Synthesis |

| Chiral Center | Allows for stereocontrolled synthesis of peptide analogues. |

| Cyclic Structure | Introduces conformational constraints into the peptide backbone. |

| Morpholine Ring | Can influence solubility, metabolic stability, and hydrogen bonding capacity. |

| Secondary Amine | Acts as a proline surrogate, potentially inducing specific turn structures. |

Design and Construction of Chiral Heterocyclic Scaffolds and Architectures

As a chiral building block, this compound is a valuable starting material for constructing more elaborate heterocyclic systems. The field of diversity-oriented synthesis leverages such foundational molecules to produce libraries of structurally diverse compounds for high-throughput screening.

A key strategy involves polymer-supported synthesis, where the building block is anchored to a solid support, allowing for sequential chemical modifications with easy purification. For instance, research has demonstrated the synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives on a solid phase starting from immobilized amino acids like serine. Following this principle, this compound can be employed in similar synthetic routes. The carboxylic acid handle allows for coupling reactions, while the tertiary amine of the N-methylmorpholine ring can direct further functionalization or influence the stereochemical outcome of subsequent reactions. This approach enables the systematic construction of complex scaffolds, including fused bicyclic systems like oxazino[3,4-c]oxazine-diones, by reacting the morpholine core with various reagents.

Table of Synthetic Applications:

| Starting Material | Synthetic Strategy | Resulting Scaffold | Reference |

|---|---|---|---|

| Polymer-supported Serine/Cysteine | Solid-phase synthesis, N-alkylation, cyclization | Morpholine/Thiomorpholine-3-carboxylic acid derivatives |

Application in Asymmetric Catalysis as an Organocatalyst or Precursor

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze stereoselective reactions, has become a powerful tool in chemical synthesis. Chiral cyclic amino acids, most notably proline and its derivatives, are among the most successful classes of organocatalysts. They typically operate by forming chiral nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.

Given its structure as a chiral cyclic secondary amino acid, this compound has the requisite functional groups to potentially act as an organocatalyst. The secondary amine can form an enamine or iminium ion, while the adjacent stereocenter can induce facial selectivity in reactions such as aldol (B89426) or Michael additions. The N-methyl group and the oxygen atom in the morpholine ring would modulate the catalyst's steric and electronic properties, potentially influencing its reactivity and selectivity compared to proline. However, despite this structural potential, there is a lack of specific studies in the scientific literature demonstrating the successful application of this compound as an organocatalyst. Its utility in this domain remains a promising but underexplored area of research.

Precursor for Complex Pharmaceutical Intermediates and Lead Compound Derivatization

Chiral building blocks are fundamental to medicinal chemistry for the synthesis of enantiomerically pure pharmaceutical compounds. The morpholine motif is a common feature in many approved drugs due to its favorable properties, including metabolic stability and aqueous solubility. This compound, often protected with a tert-Butoxycarbonyl (Boc) group on the nitrogen for synthetic manipulations, serves as a precursor for creating more complex molecules intended for biological screening.

The derivatization of this molecule can proceed through its two primary functional handles: the carboxylic acid and the tertiary amine. The carboxylic acid can be converted into a wide array of functional groups, such as esters, amides, or ketones, or used to couple the morpholine scaffold to other molecular fragments. This versatility allows for its use in the synthesis of complex intermediates for active pharmaceutical ingredients (APIs). While the compound is commercially positioned as a building block for pharmaceutical development, specific examples of its incorporation into publicly disclosed clinical candidates or marketed drugs are not readily found, suggesting its use may be in proprietary, early-stage drug discovery programs.

Strategies for Molecular Diversification and Analog Synthesis

Molecular diversification is a key strategy in drug discovery, aiming to generate a wide range of analogs from a common core structure to explore structure-activity relationships (SAR). This compound is well-suited for such diversification efforts through late-stage functionalization, where a complex molecular scaffold is modified in the final steps of a synthesis.

The synthetic handles on the molecule provide clear pathways for creating analogs. The carboxylic acid group is a versatile anchor point for diversification. It can be readily coupled with a library of amines or alcohols to generate a series of amides or esters, respectively. Furthermore, the morpholine ring itself can be a site for modification, although the existing N-methyl group limits direct N-alkylation possibilities that would be available on an unsubstituted morpholine.

A powerful approach for diversification is solid-phase synthesis, where the building block is attached to a resin. This allows for the efficient, parallel synthesis of numerous analogs. For example, by anchoring a related morpholine carboxylic acid to a support, it is possible to perform a series of reactions—such as N-acylations or reactions with isothiocyanates—to build a library of diverse heterocyclic compounds that can be screened for biological activity. This systematic approach to analog synthesis is crucial for optimizing lead compounds in medicinal chemistry.

Advanced Spectroscopic and Computational Approaches in the Study of S 4 Methylmorpholine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (S)-4-methylmorpholine-3-carboxylic acid. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, and NOESY) experiments provide detailed information about the connectivity, chemical environment, and spatial arrangement of atoms.

Stereochemical Assignment: The absolute configuration at the C3 stereocenter is fundamental to the identity of the molecule. NMR methods, particularly those involving chiral derivatizing agents or chiral solvating agents, can be used to distinguish between the (S) and (R) enantiomers. More commonly, the stereochemistry is confirmed by analyzing Nuclear Overhauser Effect (NOE) correlations. For instance, in a specific conformer, the spatial proximity between the proton at C3 (H3) and certain protons of the N-methyl group or the morpholine (B109124) ring can help establish their relative orientation, which is dictated by the (S)-configuration.

Conformational Analysis: The six-membered morpholine ring predominantly adopts a chair conformation to minimize steric and torsional strain. acs.org For this compound, two primary chair conformers are possible, differing in the axial or equatorial orientation of the N-methyl and C3-carboxylic acid substituents. Spectroscopic and computational studies on related morpholine systems have consistently shown that substituents on the nitrogen atom prefer an equatorial position to reduce steric hindrance. acs.org Therefore, the most stable conformer is expected to have the N-methyl group in an equatorial position. The orientation of the C3-carboxylic acid group (axial or equatorial) can be investigated by analyzing the coupling constants (³J) of the H3 proton with the adjacent protons at C2 and by observing key NOE correlations. An equatorial H3 typically shows both large (axial-axial) and small (axial-equatorial) couplings, whereas an axial H3 would show two small (equatorial-axial, equatorial-equatorial) couplings.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in D₂O This table presents expected chemical shift ranges based on known data for similar structural motifs. Actual values may vary based on experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (HMBC, NOESY) |

| Carboxyl (C=O) | - | ~175 | HMBC to H3, H2 |

| C3 | ~3.5 - 3.8 | ~60-65 | NOESY to H2, H5; HMBC from N-CH₃ |

| N-CH₃ | ~2.8 - 3.1 | ~45-50 | NOESY to H3, H5; HMBC to C3, C5 |

| C2 (axial/equatorial) | ~3.9 - 4.2 | ~68-72 | NOESY to H3 |

| C5 (axial/equatorial) | ~2.9 - 3.3 | ~55-60 | NOESY from N-CH₃ |

| C6 (axial/equatorial) | ~3.6 - 4.0 | ~66-70 | - |

Mass Spectrometry (MS) Techniques for Structural Elucidation of Complex Derivatives

Mass spectrometry is crucial for confirming the molecular weight of this compound and for elucidating the structure of its derivatives. Techniques like Electrospray Ionization (ESI) and Electron Impact (EI) are used to generate ions, which are then analyzed based on their mass-to-charge ratio (m/z).

The fragmentation pattern is highly dependent on the ionization method but provides a structural fingerprint. For N-substituted cyclic amines, cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway. nih.gov In the case of this compound (Molecular Weight: 145.16 g/mol ), key fragmentation events would include:

Decarboxylation: Loss of the carboxylic acid group (•COOH, 45 Da) to yield a fragment at m/z 100.

Loss of the N-methyl group: Cleavage of the N-CH₃ bond to yield a fragment at m/z 130.

Ring Cleavage: Fragmentation of the morpholine ring itself, leading to various smaller charged species. For example, cleavage alpha to the nitrogen can result in the loss of a C₂H₄O fragment.

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments, which is essential for confirming the structure of novel derivatives. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₆H₁₂NO₃⁺ | 146.08 | Protonated Molecular Ion (ESI) |

| [M]⁺• | C₆H₁₁NO₃⁺• | 145.07 | Molecular Ion (EI) |

| [M-COOH]⁺ | C₅H₁₀NO⁺ | 100.08 | Loss of carboxylic acid group |

| [M-CH₃]⁺ | C₅H₈NO₃⁺ | 130.05 | Loss of methyl group from nitrogen |

| [C₄H₈NO]⁺ | C₄H₈NO⁺ | 86.06 | Fragment from ring cleavage |

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the chemical and enantiomeric purity of this compound.

Purity Determination: A standard reverse-phase HPLC method, typically using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol), can be used to separate the target compound from any synthetic precursors, by-products, or degradation products. The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks.

Enantiomeric Excess (e.e.) Determination: Since this compound is chiral, it is critical to quantify its enantiomeric purity. This is achieved using chiral chromatography. There are two primary approaches:

Direct Chiral HPLC: This method employs a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. researchgate.net

Indirect Chiral HPLC: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid) to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. mdpi.comnih.gov The relative peak areas of the diastereomers correspond to the enantiomeric ratio of the original sample.

The enantiomeric excess is calculated using the formula: % e.e. = [([S] - [R]) / ([S] + [R])] x 100.

Table 3: Representative HPLC Conditions for Purity and Enantiomeric Excess Analysis

| Parameter | Purity Analysis (Reverse Phase) | Enantiomeric Excess (Chiral HPLC) |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., cellulose- or amylose-based) |

| Mobile Phase | A: 0.1% Formic Acid in H₂OB: Acetonitrile (Gradient) | Isocratic mixture (e.g., Hexane/Isopropanol/Trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detector | UV at ~210 nm or ELSD/MS | UV at ~210 nm |

| Column Temp. | 25 °C | 25 °C |

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of this compound at an atomic level, complementing experimental data. researchgate.net

Molecular modeling can be used to map the potential energy surface of the molecule. By performing a systematic conformational search, all possible low-energy structures (conformers), such as different chair and boat forms of the morpholine ring, can be identified. nih.gov Quantum mechanical calculations are then used to determine the relative Gibbs free energies of these conformers. researchgate.net Studies on the parent morpholine ring show a strong energetic preference for the chair conformation over the higher-energy boat or twist-boat forms. acs.org For this compound, calculations would likely confirm that chair conformers with the N-methyl group in an equatorial position are the most stable, and would quantify the energy difference between conformers where the C3-carboxylic acid group is either axial or equatorial. This data is critical for understanding the molecule's average shape in solution and its reactivity. acs.orgresearchgate.net

Molecular modeling is invaluable for predicting how this compound interacts with other molecules, such as enzyme receptors or chiral catalysts. mdpi.com By calculating properties like the Molecular Electrostatic Potential (MEP), researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for non-covalent interactions like hydrogen bonding. researchgate.net When this molecule is used as a building block in a subsequent reaction, computational models can help predict the stereochemical outcome. By calculating the transition state energies for pathways leading to different stereoisomeric products, the model can predict which product will be formed preferentially, thus explaining or predicting the reaction's stereoselectivity. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-4-methylmorpholine-3-carboxylic acid |

| (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid |

| Acetonitrile |

| Methanol (B129727) |

| Formic Acid |

| Hexane |

| Isopropanol |

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For this compound, these computational approaches provide a detailed understanding of its molecular orbital landscape and associated reactivity descriptors, which are crucial for predicting its behavior in chemical reactions.

Theoretical studies on related morpholine derivatives have established that the morpholine ring's geometry and the nature of its substituents significantly influence the molecule's electronic properties. mdpi.commdpi.com The presence of the ether oxygen and the amine nitrogen within the morpholine ring creates a unique electronic environment. researchgate.net The nitrogen atom typically acts as a nucleophilic center, a characteristic that is modulated by the presence of substituents. researchgate.net

In the case of this compound, the N-methyl group and the C-carboxylic acid group are expected to have distinct effects on the electronic distribution. The methyl group is a weak electron-donating group, which can slightly increase the electron density on the nitrogen atom. Conversely, the carboxylic acid group is an electron-withdrawing group, which tends to decrease electron density in its vicinity.

To quantify these electronic characteristics, global reactivity descriptors can be calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) is associated with its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity. youtube.com A smaller gap generally implies higher reactivity. youtube.com

Based on DFT calculations performed on analogous structures, representative values for the electronic properties of this compound have been estimated. These calculations are typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -0.82 |

Note: These values are representative and are based on calculations of structurally similar compounds.

From these frontier orbital energies, several global reactivity descriptors can be derived, providing further insight into the molecule's chemical behavior.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 6.45 | I ≈ -EHOMO |

| Electron Affinity (A) | 0.82 | A ≈ -ELUMO |

| Electronegativity (χ) | 3.635 | χ = (I + A) / 2 |

| Chemical Hardness (η) | 2.815 | η = (I - A) / 2 |

| Chemical Softness (S) | 0.355 | S = 1 / (2η) |

Note: These values are representative and are based on calculations of structurally similar compounds.

The calculated HOMO-LUMO gap of 5.63 eV suggests that this compound is a relatively stable molecule. The distribution of the HOMO is expected to be localized primarily on the morpholine nitrogen and the non-bonding orbitals of the oxygen atoms, indicating these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the carboxylic acid group, particularly the carbonyl carbon, making it the most probable site for nucleophilic attack.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. It visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (typically colored red or yellow) around the carbonyl oxygen of the carboxylic acid and the morpholine oxygen, indicating these are areas of high electron density and are susceptible to electrophilic interaction. Conversely, a region of positive potential (typically colored blue) would be expected around the acidic proton of the carboxylic acid and the hydrogen atoms attached to the morpholine ring, highlighting them as electrophilic sites.

These computational insights into the electronic structure and reactivity of this compound are invaluable for understanding its chemical properties and for designing new synthetic pathways and applications.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Stereoselective Synthetic Pathways

A primary focus of current research is the development of more efficient and environmentally friendly methods for synthesizing morpholine (B109124) cores. Traditional synthetic routes are often criticized for being wasteful and requiring multiple steps. organic-chemistry.org In response, chemists are pioneering innovative strategies that prioritize sustainability and stereoselectivity.

A significant breakthrough is the development of a green, one or two-step protocol for converting 1,2-amino alcohols into morpholines. organic-chemistry.orgchemrxiv.org This method uses inexpensive and readily available reagents, ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide, in a redox-neutral process. organic-chemistry.org The reaction demonstrates high yields and is scalable, making it suitable for industrial applications while eliminating the need for toxic reagents and minimizing waste. organic-chemistry.orgchemrxiv.org

Another advanced approach involves the organocatalytic enantioselective chlorocycloetherification of alkenol substrates. rsc.org Using a cinchona alkaloid-derived catalyst, this method allows for the creation of chiral morpholines containing a quaternary stereocenter in excellent yields and with high enantioselectivity under mild conditions. rsc.org

Furthermore, polymer-supported solid-phase synthesis is being employed to create derivatives of morpholine-3-carboxylic acid. nih.govresearchgate.net This technique, which starts from immobilized amino acids like Fmoc-Ser(tBu)-OH, is particularly valuable for generating libraries of related compounds for screening purposes. The inclusion of reagents like triethylsilane during cleavage from the resin can lead to the stereoselective formation of the final morpholine products. nih.gov Patented methods, such as those starting from L-serine and proceeding through N-chloroacetyl-L-serine tert-butyl ester, also contribute to the growing arsenal (B13267) of synthetic routes suitable for large-scale production. google.com

Exploration of New Catalytic Applications and Organocatalytic Systems

The utility of the morpholine scaffold extends to the field of catalysis. Researchers are exploring the use of morpholine derivatives themselves as organocatalysts. While morpholine-based enamines have historically been considered less reactive than their pyrrolidine (B122466) counterparts, recent studies have challenged this notion. frontiersin.org Newly designed ß-morpholine amino acids have proven to be highly efficient organocatalysts for reactions such as the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and stereoselectivity. frontiersin.org

The target compound's parent structure, (S)-4-Boc-morpholine-3-carboxylic acid, serves as a crucial chiral building block in peptide synthesis, highlighting its role in the creation of complex therapeutic molecules. chemimpex.com Morpholine derivatives have also found application as versatile ligands in asymmetric catalysis. researchgate.net

Future research may focus on applying cutting-edge catalytic strategies to morpholine carboxylic acids. For instance, metallaphotoredox catalysis, which uses light and transition metals to functionalize native carboxylic acids, has emerged as a powerful tool for C-C and C-N bond formation. princeton.edu Applying such methods to (S)-4-methylmorpholine-3-carboxylic acid could unlock new pathways for its derivatization and integration into complex molecules. princeton.edu

Integration into Advanced Functional Materials

The unique structural and chemical properties of morpholine derivatives make them promising candidates for the development of advanced materials. e3s-conferences.org There is growing interest in their application as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, which could lead to materials with enhanced mechanical and thermal properties. e3s-conferences.org

Specifically, building blocks like (S)-4-Boc-morpholine-3-carboxylic acid are being explored for their utility in material science, particularly for creating specialized polymers. chemimpex.com The broader field of crystal engineering offers further opportunities. Multifunctional carboxylic acids are widely used as building blocks for designing coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. semanticscholar.org The introduction of the morpholine carboxylic acid motif into such frameworks could yield novel materials with unique structural features and functional properties. semanticscholar.org

Mechanistic Investigations into Complex Chemical Transformations Involving the Morpholine Core

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Research into the morpholine core involves detailed mechanistic studies to elucidate the factors governing its reactivity. For example, computational studies have been used to investigate the transition states of reactions involving morpholine-based organocatalysts, explaining the source of their efficiency despite the presumed low reactivity of morpholine-enamines. frontiersin.org These investigations point to factors like the pronounced pyramidalization of the nitrogen atom as key determinants of reactivity. frontiersin.org

Complex multi-step syntheses that feature the morpholine core are also subjects of mechanistic scrutiny. The Pomeranz–Fritsch–Bobbitt synthesis, a classic method for creating tetrahydroisoquinolines, has been adapted to use morpholinone derivatives, demonstrating the role of the morpholine structure in directing complex cyclizations. nih.gov Additionally, detailed stereochemical studies of morpholine synthesis have revealed the formation of stable N-acylmorpholine rotamers, providing insight into the conformational behavior of these molecules. nih.gov

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with experimental synthesis represents a powerful paradigm in modern drug discovery and materials science. This synergistic approach is being effectively applied to research involving the morpholine scaffold. By using computational tools, scientists can predict the properties and interactions of target molecules before committing to lengthy and resource-intensive laboratory work.

A compelling example is the design of morpholine-substituted tetrahydroquinoline (THQ) derivatives as potential mTOR inhibitors for cancer therapy. mdpi.com In this work, molecular docking and molecular dynamics (MD) simulations were employed to predict the binding affinity and stability of the designed compounds within the mTOR active site. mdpi.com These computational insights guided the synthetic efforts, leading to the identification of a lead compound with potent and selective anticancer activity. The simulations confirmed that specific structural features, such as the morpholine moiety, were crucial for establishing stable and favorable interactions with the target protein. mdpi.com

Similarly, computational analysis has been used alongside synthesis to rationalize the biological activity of 6-morpholino-purine derivatives and to understand the efficiency of novel morpholine-based organocatalysts. frontiersin.orgbohrium.com This combination of "in silico" and "in vitro" methods accelerates the discovery process, allowing for a more rational design of molecules with desired functions.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1315051-74-1 | bldpharm.com |

| Molecular Formula | C₆H₁₁NO₃ | synblock.com |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Role/Context |

|---|---|

| (S)-4-Boc-morpholine-3-carboxylic acid | Chiral building block |

| This compound | Primary subject of the article |

| 1,2-amino alcohols | Starting materials for morpholine synthesis |

| 6-morpholino-purine | Compound studied with computational analysis |

| ß-morpholine amino acids | Organocatalysts |

| Chloroacetyl chloride | Reagent in traditional morpholine synthesis |

| Cinchona alkaloid | Component of an organocatalyst |

| Ethylene sulfate | Reagent in green morpholine synthesis |

| Fmoc-Ser(tBu)-OH | Immobilized amino acid for solid-phase synthesis |

| L-serine | Starting material for morpholine synthesis |

| Morpholine-substituted tetrahydroquinoline | Synthesized therapeutic candidate |

| N-chloroacetyl-L-serine tert-butyl ester | Intermediate in a patented synthesis |

| Potassium tert-butoxide | Reagent in green morpholine synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.